4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine
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Overview
Description
4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine is an organic compound with a complex structure that includes biphenyl and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. For example, in medicinal applications, it may interact with enzymes or receptors involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine: Similar structure but with a triazine ring instead of a pyrimidine ring.
2-Chloro-4-(biphenyl-4-yl)-6-phenyl-1,3,5-triazine: Another triazine derivative with slight structural differences.
Uniqueness
4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine is unique due to its specific combination of biphenyl and pyrimidine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
2-chloro-4-phenyl-6-(3-phenylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-22-24-20(17-10-5-2-6-11-17)15-21(25-22)19-13-7-12-18(14-19)16-8-3-1-4-9-16/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPNUHFMRYNRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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